n-(3-Methylpyridin-2-yl)acetamide
Overview
Description
N-(3-Methylpyridin-2-yl)acetamide is a compound with notable chemical and physical properties that make it a subject of interest in various chemical and pharmacological research areas. Its structure and functionality derive from the pyridine ring, which is modified with a methyl group and an acetamide moiety, contributing to its unique reactivity and potential as a precursor for further chemical transformations.
Synthesis Analysis
The synthesis of N-(3-Methylpyridin-2-yl)acetamide and its derivatives involves several steps, including acetylation and amidification processes. These processes are crucial for attaching the acetamide group to the pyridine ring, with specific conditions tailored to achieve high yields and desired purity. The synthesis routes often employ protective agents and catalysts to direct the reaction pathways efficiently (Asath et al., 2016).
Molecular Structure Analysis
The molecular structure of N-(3-Methylpyridin-2-yl)acetamide has been studied using techniques such as electron diffraction and density functional theory (DFT). These studies reveal the optimized structural parameters, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions. The vibrational frequencies and molecular electrostatic potential surfaces have also been calculated, providing insights into the molecule's stability and reactivity (Kimura & Aoki, 1953).
Chemical Reactions and Properties
N-(3-Methylpyridin-2-yl)acetamide undergoes various chemical reactions, demonstrating its versatility as a reagent. These reactions include interactions with different chemical agents, leading to the formation of new compounds with potential biological activities. The compound's reactivity is significantly influenced by its molecular structure, particularly the electron-donating and withdrawing properties of the substituents on the pyridine ring (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of N-(3-Methylpyridin-2-yl)acetamide, such as melting and boiling points, solubility in various solvents, and crystalline structure, are essential for its application in synthesis and formulation processes. Electron diffraction studies have provided valuable data on the molecular geometry in the gas phase, complementing the information obtained from X-ray diffraction studies in the solid state (Kitano & Kuchitsu, 1973).
Chemical Properties Analysis
The chemical properties of N-(3-Methylpyridin-2-yl)acetamide, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and its behavior in various chemical environments, are critical for its functional applications. Studies have explored its potential as a ligand in coordination chemistry, revealing its ability to form stable complexes with metals, which could be leveraged in catalysis and material science (Smolentsev, 2017).
Scientific Research Applications
Complex Formation in Coordination Chemistry
Functionalized acid amides, such as N-(3-Methylpyridin-2-yl)acetamide derivatives, are noted for their strong chelating properties. Research by Smolentsev (2017) highlighted their use in forming copper(II) complexes. These complexes are significant in understanding steric effects in coordination chemistry, particularly how methyl groups on the pyridine ring influence coordination geometry around copper ions. This has implications in fields like environmental chemistry and medicine where understanding complex formation is crucial (Smolentsev, 2017).
Oxidation Reactivity
Pailloux et al. (2007) explored the chemical oxidation of N-(3-Methylpyridin-2-yl)acetamide derivatives, analyzing the reactivity channels during the oxidation process. Their findings are essential for understanding the behavior of these compounds under oxidative conditions, which is relevant in the development of new synthetic methodologies and for applications in organic synthesis (Pailloux et al., 2007).
Synthesis of Heterocyclic Compounds
Kobayashi et al. (2007) demonstrated the use of derivatives of N-(3-Methylpyridin-2-yl)acetamide in synthesizing pyrido[2,3-d]pyrimidin-4(1H)-ylidene acetamide derivatives. Such derivatives are integral in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals (Kobayashi et al., 2007).
Molecular Docking and Density Functional Theory Studies
A study by Asath et al. (2016) utilized N-(5-Aminopyridin-2-yl)acetamide, a related compound, for conformational analysis and molecular docking. This research is indicative of the potential use of N-(3-Methylpyridin-2-yl)acetamide in bioactivity studies, particularly in understanding antidiabetic properties and in silico drug design (Asath et al., 2016).
Synthesis of Nicotine Insecticides
In the field of agrochemistry, Sang et al. (2020) described the use of 3-Methylpyridine-N-oxide, an intermediate in synthesizing nicotine insecticides. This research shows the applicability of N-(3-Methylpyridin-2-yl)acetamide derivatives in the development of safer and more efficient production processes for key agricultural chemicals (Sang et al., 2020).
Synthesis of Anticancer Agents
Evren et al. (2019) synthesized derivatives of N-(3-Methylpyridin-2-yl)acetamide for the evaluation of their anticancer activity. This research highlights the potential use of these compounds in developing new therapeutics for cancer treatment (Evren et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-4-3-5-9-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRHCWAIOOQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296244 | |
Record name | n-(3-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Methylpyridin-2-yl)acetamide | |
CAS RN |
7463-30-1 | |
Record name | 7463-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7463-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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